molecular formula C5H11BrF2N2 B1435463 6,6-Difluoro-1,4-diazepane HBr salt CAS No. 1422344-19-1

6,6-Difluoro-1,4-diazepane HBr salt

Cat. No. B1435463
CAS RN: 1422344-19-1
M. Wt: 217.06 g/mol
InChI Key: ZBMGZDJGPRTNJY-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,4-Diazepane HBr Salt is a chemical compound with the molecular formula C5H11BrF2N2 and a molecular weight of 217.06 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 6,6-Difluoro-1,4-Diazepane HBr Salt consists of a seven-membered ring with two nitrogen atoms and two fluorine atoms attached to the carbon atoms at the 6th position .

Scientific Research Applications

Synthesis and Biological Activities

1,4-Diazepines, including derivatives like "6,6-Difluoro-1,4-diazepane HBr salt," are significant in medicinal chemistry due to their broad range of biological activities. These compounds are involved in various synthetic schemes and are known for their roles in producing antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents. The exploration of 1,4-diazepine derivatives continues to be a rich field for developing potential pharmaceuticals. Their significant biological activities suggest that they could be explored further for use in pharmaceutical industries, highlighting the importance of such compounds in medicinal chemistry and drug development (Rashid et al., 2019).

Surface Modification and Material Sciences

Aryl diazonium salts, closely related to the diazepane derivatives, have emerged as a new class of surface modifiers and coupling agents for binding synthetic polymers, biomacromolecules, and nanoparticles to surfaces. These compounds enable direct growth of polymer grafts through grafting-from approaches and are pivotal in developing biosensors, protein arrays, and attaching nanoparticles. The utilization of diazonium compounds in surface chemistry underscores their significant role in adhesion, surface, and materials sciences, which may extend to applications involving "6,6-Difluoro-1,4-diazepane HBr salt" for advanced material fabrication and modification (Mahouche-Chergui et al., 2011).

Environmental and Safety Aspects

Research into the environmental fate, safety, and degradation of fluorinated compounds, including derivatives like "6,6-Difluoro-1,4-diazepane HBr salt," is crucial. Fluorinated salts are investigated for their potential environmental impacts, including their stability, solubility, and reactivity. The safety and environmental stability of such compounds are of paramount importance, especially when considering their applications in various industries. Understanding the environmental behavior of these salts can lead to safer and more sustainable use in scientific and industrial applications (Liu & Mejia Avendaño, 2013).

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-Diazepane HBr Salt is not clear from the available information. Diazepane compounds can undergo a variety of reactions, but the specific reactions and mechanisms for this compound are not specified .

properties

IUPAC Name

6,6-difluoro-1,4-diazepane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.BrH/c6-5(7)3-8-1-2-9-4-5;/h8-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMGZDJGPRTNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-1,4-diazepane HBr salt

CAS RN

529509-60-2
Record name 1H-1,4-Diazepine, 6,6-difluorohexahydro-, hydrobromide (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529509-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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